Nitrato de dehidrocoridalina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

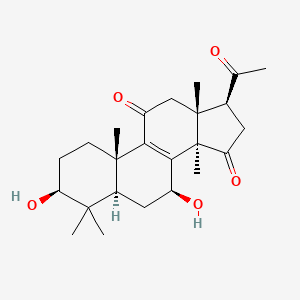

Descripción

Este compuesto ha llamado la atención debido a sus propiedades antiinflamatorias, antitrombóticas y antimaláricas . Se utiliza principalmente en la investigación científica por sus posibles beneficios terapéuticos.

Aplicaciones Científicas De Investigación

El nitrato de dehidrocoridalina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de alcaloides y sus derivados.

Mecanismo De Acción

El nitrato de dehidrocoridalina ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Antimalárico: Mejora la activación de la quinasa de proteína activada por mitógenos p38 (MAPK), que es crucial para su actividad antimalárica.

Neuroprotector: La dehidrocoridalina inhibe la liberación de glutamato de las terminales nerviosas corticales de rata, proporcionando efectos neuroprotectores.

Análisis Bioquímico

Biochemical Properties

Dehydrocorydaline nitrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, dehydrocorydaline nitrate has been shown to inhibit the activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators . Additionally, it interacts with proteins involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, modulating the expression of genes associated with inflammation and immune responses .

Cellular Effects

Dehydrocorydaline nitrate exerts significant effects on various cell types and cellular processes. In macrophages, it reduces the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby attenuating inflammation . In cardiomyocytes, dehydrocorydaline nitrate enhances cell viability and inhibits apoptosis induced by lipopolysaccharide (LPS), a component of bacterial cell walls . Furthermore, it influences cell signaling pathways, including the NF-κB and extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and differentiation .

Molecular Mechanism

The molecular mechanism of dehydrocorydaline nitrate involves multiple pathways and interactions at the molecular level. It binds to and inhibits the activity of key enzymes involved in inflammatory responses, such as iNOS and COX-2 . Additionally, dehydrocorydaline nitrate modulates the NF-κB signaling pathway by inhibiting the phosphorylation of NF-κB p65, thereby preventing the transcription of pro-inflammatory genes . This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydrocorydaline nitrate change over time. Studies have shown that its anti-inflammatory and antioxidant effects are time-dependent, with significant reductions in inflammatory markers and oxidative stress observed within hours of treatment . The stability of dehydrocorydaline nitrate in vitro is relatively high, with minimal degradation over extended periods. Long-term studies in vivo have demonstrated sustained anti-inflammatory and cardioprotective effects, suggesting that dehydrocorydaline nitrate remains effective over prolonged treatment durations .

Dosage Effects in Animal Models

The effects of dehydrocorydaline nitrate vary with different dosages in animal models. At low to moderate doses, it exhibits potent anti-inflammatory and cardioprotective effects without significant toxicity . At high doses, dehydrocorydaline nitrate can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, with a minimum effective dose required to achieve significant pharmacological benefits.

Metabolic Pathways

Dehydrocorydaline nitrate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioavailability and activity. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some pharmacological activity, contributing to the overall effects of dehydrocorydaline nitrate. Additionally, dehydrocorydaline nitrate influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as adenosine monophosphate-activated protein kinase (AMPK), which plays a critical role in energy homeostasis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El nitrato de dehidrocoridalina se puede sintetizar mediante la síntesis total de dehidrocoridalina, que implica la arilación de enolato combinada con metilación in situ para permitir la derivatización rápida de la posición C13 del alcaloide . El proceso produce dehidrocoridalina con un rendimiento del 47%.

Métodos de Producción Industrial: La producción industrial de this compound implica la extracción y purificación de Corydalis yanhusuo. El proceso de extracción óptimo incluye el uso de etanol al 70% (pH 10 de amoníaco diluido), calentamiento y reflujo dos veces, y extracción cada vez durante 60 minutos . El proceso de purificación implica el uso de resina de adsorción macroporosa NKA-9 para obtener el mejor efecto de separación y purificación de los alcaloides.

Análisis De Reacciones Químicas

Tipos de Reacciones: El nitrato de dehidrocoridalina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como hidróxido de sodio y carbonato de potasio.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de dehidrocoridalina, que se estudian por sus actividades biológicas mejoradas .

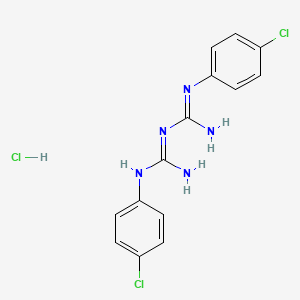

Comparación Con Compuestos Similares

El nitrato de dehidrocoridalina es único en comparación con otros alcaloides similares debido a su amplio espectro de actividades biológicas y su baja citotoxicidad. Los compuestos similares incluyen:

Cloruro de berberina: Conocido por sus propiedades antiinflamatorias y antimaláricas.

Cloruro de coptisina: Exhibe fuertes efectos antimaláricos.

Cloruro de palmatina: Utilizado por sus actividades antiinflamatorias y antimaláricas.

Estos compuestos comparten propiedades terapéuticas similares, pero difieren en sus objetivos y vías moleculares específicos, lo que hace que el this compound sea un compuesto único y valioso en la investigación científica.

Propiedades

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZFYGAXGATDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)

![Furan, tetrahydro-2-(1-methylethyl)-5-[(methylthio)methyl]-, trans- (9CI)](/img/new.no-structure.jpg)

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)